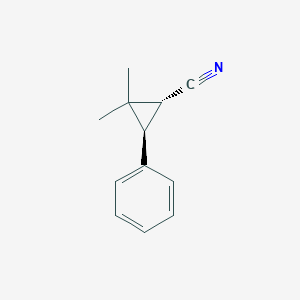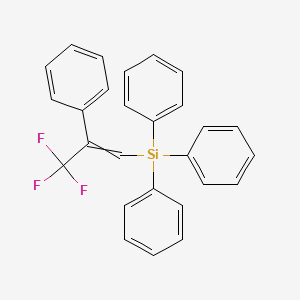
5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly important in the field of molecular biology and biochemistry for its role in the development of synthetic RNA and DNA sequences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine typically involves the protection of the uridine molecule followed by the introduction of the 1-propynyl group. The dimethoxytrityl group is used as a protecting group for the 5’-hydroxyl group of uridine. The 2’-hydroxyl group is methylated to form 2’-O-methyluridine. The reaction conditions often involve the use of strong bases and organic solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated synthesizers and large-scale reactors to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine can undergo various chemical reactions, including:
Oxidation: The 1-propynyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dimethoxytrityl group can be removed and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 1-propynyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is used extensively in scientific research, particularly in the synthesis of oligonucleotides for:
Gene Synthesis: Creating synthetic genes for research and therapeutic purposes.
RNA Interference: Developing small interfering RNAs (siRNAs) for gene silencing.
Antisense Therapy: Designing antisense oligonucleotides to modulate gene expression.
Diagnostic Tools: Creating probes for detecting specific nucleic acid sequences in diagnostic assays.
Wirkmechanismus
The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine involves its incorporation into synthetic oligonucleotides. These modified oligonucleotides can bind to complementary nucleic acid sequences, thereby influencing gene expression or serving as probes in diagnostic assays. The molecular targets and pathways involved depend on the specific application, such as gene silencing or antisense therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methyluridine: Lacks the 1-propynyl group but is used in similar applications.
5’-O-(Dimethoxytrityl)-2’-O-methylcytidine: Similar structure but with a cytidine base instead of uridine.
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methylcytidine: Similar structure but with both the 1-propynyl and 2’-O-methyl modifications.
Uniqueness
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is unique due to the combination of the 1-propynyl and 2’-O-methyl modifications, which can enhance the stability and binding affinity of synthetic oligonucleotides. This makes it particularly valuable in applications requiring high specificity and stability.
Eigenschaften
Molekularformel |
C34H34N2O8 |
|---|---|
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H34N2O8/c1-5-9-22-20-36(33(39)35-31(22)38)32-30(42-4)29(37)28(44-32)21-43-34(23-10-7-6-8-11-23,24-12-16-26(40-2)17-13-24)25-14-18-27(41-3)19-15-25/h6-8,10-20,28-30,32,37H,21H2,1-4H3,(H,35,38,39)/t28-,29-,30-,32-/m1/s1 |
InChI-Schlüssel |
LVHXICIDKOYPHH-PBAMLIMUSA-N |
Isomerische SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Kanonische SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
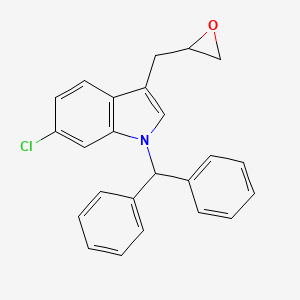
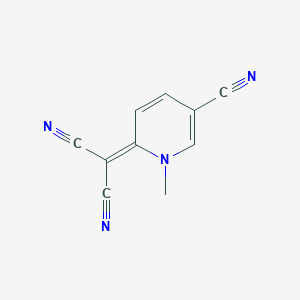

![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
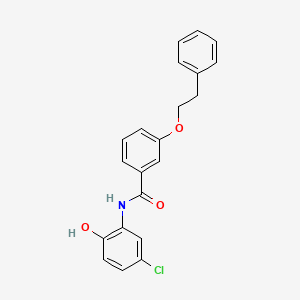

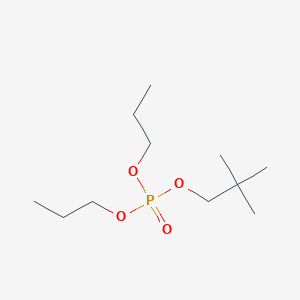
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
